molecular formula C8H16ClNS B11757475 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride

8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride

Cat. No.: B11757475
M. Wt: 193.74 g/mol
InChI Key: IOTZTIZFEAOBRO-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride (CAS 1141886-66-9) is a high-purity chemical compound offered for research and development purposes. This tropane-derived building block is characterized by its bicyclic structure bearing a thiol functional group. It is provided as the (3-exo) stereoisomer and has a molecular weight of 193.74 g/mol and the molecular formula C8H16ClNS . This chemical serves as a critical intermediate and reference standard in pharmaceutical development. Specifically, it is used as a reference standard for the active pharmaceutical ingredient (API) Retapamulin, aiding in analytical method development, method validation, and quality control (QC) applications during drug synthesis and formulation stages to ensure compliance with regulatory guidelines . Researchers value this compound for its role in ensuring the traceability and quality of complex pharmaceutical compounds. The product requires cold-chain transportation and must be stored under an inert atmosphere at 2-8°C to maintain stability . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or personal use. Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octane-3-thiol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTZTIZFEAOBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)S.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiolation via Thiourea Intermediate

The chloro compound reacts with thiourea in ethanol under reflux to form a thiouronium salt, which is hydrolyzed with aqueous NaOH to yield the free thiol. Subsequent treatment with HCl precipitates the hydrochloride salt:

C8H14ClN+NH2CSNH2C8H14NCSNH2+NaOHC8H14NSHClC8H15ClNS\text{C}8\text{H}{14}\text{ClN} + \text{NH}2\text{CSNH}2 \rightarrow \text{C}8\text{H}{14}\text{N} \cdot \text{CSNH}2^+ \xrightarrow{\text{NaOH}} \text{C}8\text{H}{14}\text{NS} \xrightarrow{\text{HCl}} \text{C}8\text{H}_{15}\text{ClNS}

Optimization Notes :

  • Solvent : Ethanol or methanol (70–80°C, 6–8 hours).

  • Yield : 68–75% after recrystallization from acetone.

Reduction of Cyano Intermediates

Cyano derivatives serve as pivotal precursors in alternative routes. For example, 3-cyano-8-methyl-8-azabicyclo[3.2.1]octane is reduced to the primary amine, which is subsequently converted to the thiol via diazotization and treatment with NaSH.

Catalytic Hydrogenation

Catalytic hydrogenation (Pd/C, H2_2 at 50 psi) reduces the nitrile to an amine, followed by diazotization with NaNO2_2/HCl and reaction with NaSH:

C9H13N2H2/PdC8H15N2NaNO2/HClC8H14N2ONaSHC8H15NS\text{C}9\text{H}{13}\text{N}2 \xrightarrow{\text{H}2/\text{Pd}} \text{C}8\text{H}{15}\text{N}2 \xrightarrow{\text{NaNO}2/\text{HCl}} \text{C}8\text{H}{14}\text{N}2\text{O} \xrightarrow{\text{NaSH}} \text{C}8\text{H}_{15}\text{NS}

Key Data :

  • Catalyst : 10% Pd/C, 50 psi H2_2, 80% yield.

  • Purity : >98% (HPLC).

Hydroxyl-to-Thiol Conversion

Hydroxyl intermediates (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, CAS 918441-58-4) are converted to thiols via Mitsunobu reaction or via tosylation followed by nucleophilic substitution.

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group is displaced by a thiol nucleophile (e.g., thioacetic acid):

C8H15NOHCl+HSCH2CO2HDEAD, PPh3C8H15NSHCl\text{C}8\text{H}{15}\text{NO} \cdot \text{HCl} + \text{HSCH}2\text{CO}2\text{H} \xrightarrow{\text{DEAD, PPh}3} \text{C}8\text{H}_{15}\text{NS} \cdot \text{HCl}

Conditions :

  • Solvent : THF, 0°C to room temperature, 12 hours.

  • Yield : 65–70%.

Stereochemical Control and Isomer Separation

The 3-exo configuration is critical for biological activity. Epimeric mixtures (exo:endo) are resolved via fractional crystallization or chromatography:

Example :

  • A 25:75 exo:endo mixture of 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane was separated using silica gel chromatography (hexane:EtOAc 4:1), yielding 72% pure exo isomer.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield Purity Advantages
Chloro Substitution3-Chloro derivative68–75%>95%Short reaction time, scalable
Cyano Reduction3-Cyano derivative70–80%>98%High stereoselectivity
Mitsunobu Reaction3-Hydroxy derivative65–70%90–95%Mild conditions, preserves stereochemistry

Chemical Reactions Analysis

8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the primary applications of 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride is its role as an acetylcholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where increased acetylcholine levels are desired to improve cognitive function.

Case Study:
A study demonstrated that compounds with similar structures exhibited significant inhibitory activity against acetylcholinesterase, suggesting that this compound could be explored for therapeutic potential in Alzheimer's treatment .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/ml)Reference
This compoundAntibacterialTBDOngoing Research
Tropine-3-thiol HydrochlorideAntifungal<6.25
4-(benzo[d]thiazole-2-yl) phenolsAcetylcholinesterase Inhibitor2.7

Synthetic Applications

The synthesis of this compound often involves multi-step processes that ensure high purity and yield. Its synthesis can serve as a model for developing other related compounds with enhanced biological activities.

Synthesis Overview:
The synthetic routes typically involve:

  • Formation of the bicyclic structure.
  • Introduction of the thiol group.
  • Hydrochloride salt formation for stability and solubility in biological assays.

Interaction Studies

Research on the interaction mechanisms of this compound with biological targets is crucial for understanding its pharmacodynamics and optimizing its therapeutic efficacy.

Potential Interaction Pathways:

  • Binding to acetylcholinesterase active sites.
  • Modulation of neurotransmitter levels in synaptic clefts.

Mechanism of Action

The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, which can modulate the release and uptake of neurotransmitters. This interaction is believed to underlie its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications at the 3-Position

Target Compound :
  • 3-Substituent : Thiol (-SH)
  • Salt Form : Hydrochloride
  • Key Properties :
    • Thiols are nucleophilic and prone to oxidation, necessitating stabilization in acidic formulations .
    • Enhanced solubility in polar solvents due to ionic hydrochloride form .
Analog 1 : 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride (CAS 646477-45-4)
  • 3-Substituent : Amine (-NH2)
  • Salt Form : Dihydrochloride
  • Key Properties :
    • The amine group increases basicity (pKa ~8.9 for similar tropane amines), enhancing water solubility .
    • Used in pharmaceutical research, with market reports highlighting its role as an intermediate in bioactive molecule synthesis .
Analog 2 : Cocaine Hydrochloride
  • 3-Substituent : Benzoyloxy group and methyl ester
  • Salt Form : Hydrochloride
  • Key Properties: Lipophilic ester groups enable rapid blood-brain barrier penetration, contributing to its stimulant activity . Demonstrates how esterification at the 3-position alters pharmacological targeting (dopamine/norepinephrine reuptake inhibition) .
Analog 3 : BIMU1 (Boehringer Ingelheim Compound)
  • 3-Substituent : Benzimidazole carboxamide
  • Salt Form : Hydrochloride
  • Key Properties :
    • Acts as a selective 5-HT4 receptor antagonist, illustrating the impact of bulky aromatic substituents on receptor binding .
    • Higher molecular weight (vs. thiol/amine analogs) reduces solubility but improves target specificity .

Structural Modifications in the Bicyclic Core

Analog 4 : 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
  • Core Modification : Replacement of one nitrogen with oxygen (8-oxa substitution).
  • Key Properties :
    • Reduced basicity compared to all-nitrogen tropanes, altering pharmacokinetic profiles .
    • Synthesized via Raney nickel-mediated reduction and cyclization, highlighting divergent synthetic routes .
Analog 5 : PMTR.TR (Phenylmalonate Dimethiodide)
  • Core Modification : Two tropane units linked via phenylmalonate esters.
  • Salt Form : Dimethiodide
  • Key Properties :
    • Quaternary ammonium salts (dimethiodide) enhance water solubility but limit membrane permeability .
    • Studied in soft anticholinergic agents, emphasizing the role of ester linkages in modulating muscarinic receptor affinity .

Physicochemical and Pharmacological Comparison

Property Target Compound 3-Amine Dihydrochloride Cocaine HCl BIMU1 8-Oxa Analog
3-Substituent Thiol (-SH) Amine (-NH2) Benzoyloxy, methyl ester Benzimidazole carboxamide Amine (-NH2)
Solubility High (HCl salt) Very high (dihydrochloride) Moderate (lipophilic esters) Low (bulky substituent) Moderate (oxa core)
Stability Oxidation-sensitive Stable in acidic conditions Hydrolyzes in alkaline pH Stable (rigid structure) Stable
Pharmacological Role Drug impurity Intermediate in APIs Stimulant 5-HT4 antagonist Unspecified
Synthetic Complexity High (thiol incorporation) Moderate (catalytic hydrogenation) High (natural extraction) High (multi-step coupling) Moderate (4-step process)

Key Research Findings

  • Reactivity : The thiol group in the target compound is a critical site for conjugation (e.g., disulfide bond formation) but requires stabilization via hydrochloride salt formation to prevent oxidation .
  • Drug Development : Structural analogs like the 3-amine dihydrochloride are prioritized in pharmaceutical pipelines due to their stability and versatility in derivatization .
  • Biological Activity : Substituents at the 3-position dictate target engagement. For example, cocaine’s ester groups enable CNS penetration, while BIMU1’s carboxamide enables selective serotonin receptor binding .

Biological Activity

8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride, also known as tropine-3-thiol, is a bicyclic compound with notable biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C8_8H16_16ClNS
Molecular Weight 193.74 g/mol
CAS Number 908266-48-8
Density 1.1 g/cm³
Boiling Point 216 °C
Flash Point 84.4 °C

Structural Characteristics

The compound features a bicyclic structure which contributes to its unique biological activity. The presence of the thiol group (–SH) is significant for its reactivity and interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Analgesic Activity : Studies have shown that this compound demonstrates significant analgesic effects comparable to morphine in hot plate tests, indicating potential use in pain management .
  • Antipyretic Effects : It has also been observed to possess antipyretic properties, effectively reducing fever in animal models .
  • Neurological Implications : The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways, which may contribute to its analgesic effects.

The precise mechanisms through which 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol exerts its effects are still under investigation. However, it is hypothesized that:

  • The thiol group may facilitate interactions with receptors or enzymes involved in pain signaling.
  • Its bicyclic structure allows for conformational flexibility, potentially enhancing binding affinity to target proteins.

Study on Analgesic Activity

A notable study evaluated the analgesic and sedative properties of various derivatives of 8-Methyl-8-azabicyclo[3.2.1]octane. The results indicated that certain modifications to the bicyclic structure could enhance analgesic efficacy while minimizing side effects such as sedation .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications at specific positions on the bicyclic framework can significantly alter biological activity. For instance, substituents at the nitrogen atom can enhance receptor binding affinity and selectivity for pain-related pathways .

Q & A

Q. What are the key structural features and molecular characteristics of 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride?

The compound belongs to the azabicyclo[3.2.1]octane family, featuring a bicyclic framework with a methyl group at the 8-position and a thiol group at the 3-position. The hydrochloride salt enhances solubility for pharmacological studies. Key molecular properties include:

  • Molecular formula : C₈H₁₄ClNS (inferred from analogs in ).
  • Structural uniqueness : The rigid bicyclic structure influences receptor binding selectivity, as seen in related compounds targeting neurotransmitter systems .
  • InChI Key : Use analogs like XEGNNKBCZMXBOA-UHFFFAOYSA-N () for database referencing.

Q. What are the common synthetic routes for this compound?

Synthesis typically involves multi-step protocols:

  • Bicyclic framework formation : Diels-Alder or Mannich reactions ( ).
  • Functionalization : Thiol group introduction via nucleophilic substitution or oxidation-reduction sequences ( ).
  • Salt formation : Reaction with HCl to yield the hydrochloride ( ). Critical parameters include pH control (e.g., alkaline conditions for oxime/thiol stabilization) and temperature optimization ().

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the thiol group introduction?

  • Temperature : Maintain 0–5°C during thiolation to minimize side reactions (e.g., disulfide formation) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur precursors .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate substitution reactions ().
  • Validation : Monitor intermediates via HPLC or LC-MS to confirm stepwise conversion ( ).

Q. What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

  • NMR : ¹H/¹³C NMR to confirm bicyclic framework and substituent positions (e.g., methyl at 8-position, thiol at 3-position) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns .
  • X-ray crystallography : Resolve absolute configuration for pharmacological studies ( ).
  • Comparative analysis : Cross-reference with analogs like 8-aminobicyclo[3.2.1]octan-3-ol hydrochloride () to distinguish functional group effects.

Q. How do structural modifications (e.g., substituent changes) influence pharmacological activity?

  • Case study : Replacing the thiol group with hydroxyl (as in ) reduces receptor affinity by ~40%, highlighting the thiol’s role in covalent binding .
  • Methyl group impact : The 8-methyl group enhances metabolic stability compared to non-methylated analogs ( ).
  • Table : Pharmacological data for analogs (hypothetical based on ):
Substituent at 3-positionReceptor Binding (IC₅₀, nM)Metabolic Stability (t₁/₂, min)
-SH12 ± 1.5120 ± 15
-OH20 ± 2.190 ± 10
-NH₂18 ± 1.885 ± 12

Q. How can contradictions in synthetic protocols (e.g., conflicting pH recommendations) be resolved experimentally?

  • Contradiction : recommends alkaline conditions (pH 10–12) for oxime formation, while other studies use neutral pH for thiol stabilization.
  • Resolution : Conduct parallel reactions at pH 7–12, monitoring intermediates via TLC or in-situ IR. For thiol-specific steps, prioritize pH 7–8 to avoid oxidation .

Methodological Considerations

  • Data validation : Cross-check physical properties (e.g., melting point, solubility) with NIST or PubChem standards ().
  • Scalability : Adapt batch synthesis () to flow chemistry for gram-scale production ().
  • Safety : Use inert atmospheres (N₂/Ar) during thiol reactions to prevent oxidation ().

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